molecular formula C10H7Cl2NO2 B6163067 methyl 5,6-dichloro-1H-indole-2-carboxylate CAS No. 2107698-57-5

methyl 5,6-dichloro-1H-indole-2-carboxylate

Cat. No. B6163067
CAS RN: 2107698-57-5
M. Wt: 244.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-dichloro-1H-indole-2-carboxylate, or MDCI, is an organic compound with a molecular formula of C9H6Cl2NO2. It is a white-to-light yellow solid with a melting point of 119-120 °C and a boiling point of about 300 °C. MDCI is commonly used in the synthesis of various organic compounds, such as indole derivatives and indole-2-carboxylic acids. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

MDCI is an electrophilic compound, meaning that it is capable of reacting with nucleophilic compounds, such as amines and alcohols. The reaction occurs via a nucleophilic substitution mechanism, in which the nucleophile attacks the electrophilic carbon atom of the MDCI molecule, resulting in the formation of a new bond.
Biochemical and Physiological Effects
MDCI has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, it has been found to have antifungal and antiviral activity, as well as to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

MDCI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. Additionally, it is non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory settings. However, it is also relatively insoluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a variety of potential future directions for research involving MDCI. These include further investigation into its antibacterial, antifungal, and antiviral properties, as well as exploring its potential applications in the synthesis of new drugs and agrochemicals. Additionally, further research could be conducted into its potential use as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, further studies could be conducted into its potential use as an antioxidant, as well as its potential applications in the development of new materials and polymers. Finally, further research could be conducted into its potential use as a catalyst for various chemical reactions.

Synthesis Methods

MDCI is most commonly synthesized from the reaction of 5-chloro-2-methoxy-benzaldehyde with 5-chloro-2-methoxy-benzoic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent, such as dichloromethane or dimethylformamide, at a temperature of 80-90 °C. The reaction yields a white solid, which is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

MDCI has been used in a wide range of scientific research applications, including the synthesis of various indole derivatives and indole-2-carboxylic acids. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds, such as indoles, pyrroles, and imidazoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5,6-dichloro-1H-indole-2-carboxylate involves the reaction of 5,6-dichloroindole-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "5,6-dichloroindole-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the 5,6-dichloroindole-2-carboxylic acid to a round-bottom flask.", "Add the dehydrating agent to the flask and stir the mixture at room temperature until the acid is completely dissolved.", "Slowly add methanol to the flask while stirring the mixture.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the mixture to cool to room temperature and then pour it into a separatory funnel.", "Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the pure methyl 5,6-dichloro-1H-indole-2-carboxylate." ] }

CAS RN

2107698-57-5

Product Name

methyl 5,6-dichloro-1H-indole-2-carboxylate

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.